molecular formula C14H7F4NS B13849739 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole

2-(4-Fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole

Cat. No.: B13849739
M. Wt: 297.27 g/mol
InChI Key: HVPGYAGVCOFPJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole is a compound that belongs to the class of benzothiazoles, which are known for their diverse biological activities. The presence of fluorine atoms in the structure enhances its chemical stability and biological activity, making it a compound of interest in various fields such as pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole typically involves the reaction of 4-fluoroaniline with trifluoromethylthiobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to more potent biological effects. The compound may inhibit or activate specific pathways, depending on its structure and the target involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole
  • 2-(4-Bromophenyl)-5-(trifluoromethyl)-1,3-benzothiazole
  • 2-(4-Methylphenyl)-5-(trifluoromethyl)-1,3-benzothiazole

Uniqueness

Compared to similar compounds, 2-(4-Fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole exhibits unique properties due to the presence of the fluorine atom. This enhances its chemical stability, biological activity, and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H7F4NS

Molecular Weight

297.27 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(trifluoromethyl)-1,3-benzothiazole

InChI

InChI=1S/C14H7F4NS/c15-10-4-1-8(2-5-10)13-19-11-7-9(14(16,17)18)3-6-12(11)20-13/h1-7H

InChI Key

HVPGYAGVCOFPJH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(S2)C=CC(=C3)C(F)(F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.